3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate
Description
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate is a substituted azetidine derivative characterized by:
- Azetidine core: A four-membered saturated ring containing one nitrogen atom.
- Substituents:
- 1-Phenylmethoxycarbonyl (Cbz) group: A benzyloxycarbonyl protective group attached to the nitrogen atom, commonly used to shield amines during synthetic processes.
- 3-Methyl and 3-carboxylate: A methyl group and a carboxylate ester (likely methyl) at the 3-position of the azetidine ring.
Properties
Molecular Formula |
C13H14NO4- |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)/p-1 |
InChI Key |
YLHQFJUQCHLXKT-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with phenylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azetidine derivatives with different substituents.
Scientific Research Applications
3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylmethoxycarbonylazetidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular weights, and applications of related azetidine derivatives:
Key Research Findings
Cbz as a Directing Group :
- The Cbz group in the target compound and benzyl derivatives (e.g., Benzyl 3-Hydroxyazetidine-1-Carboxylate) enables regioselective C–H bond activation in metal-catalyzed reactions, critical for constructing complex heterocycles .
Substituent Effects on Reactivity: Hydroxyl Groups: Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate’s hydroxyl group participates in hydrogen bonding, influencing crystal packing and solubility . This contrasts with the target compound’s methyl and carboxylate groups, which prioritize steric and electronic effects over polar interactions. Amino Groups: Methyl 3-amino-3-methylazetidine-1-carboxylate’s amino substituent allows further functionalization (e.g., amide coupling), highlighting the versatility of azetidine derivatives in medicinal chemistry .
Synthetic Routes :
- Similar compounds are synthesized via nucleophilic substitution (e.g., benzoxazole derivatives in –4) or esterification (e.g., refluxing with aryl acids in ). The target compound likely follows analogous pathways, leveraging chloroformate-mediated carbamate formation .
Crystallography and Conformation :
- Tools like SHELX and Mercury CSD () confirm azetidine ring puckering and substituent orientations. For example, the target compound’s 3-methyl and carboxylate groups may induce distinct puckering amplitudes compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
